2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[(5-bromo-2-thienyl)methylene]-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C14H7BrO2S This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to an indene-1,3-dione structure through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-thienyl)methylene]-1H-indene-1,3(2H)-dione typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromo-2-thienyl)methylene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-[(5-bromo-2-thienyl)methylene]-1H-indene-1,3(2H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-bromo-2-thienyl)methylene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-bromo-2-thienyl)methylene]amino]benzamide
- 5-bromo-2-thiophenemethanol
- 5-bromo-2-thienylboronic acid
Uniqueness
2-[(5-bromo-2-thienyl)methylene]-1H-indene-1,3(2H)-dione stands out due to its unique combination of a brominated thiophene ring and an indene-1,3-dione structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H7BrO2S |
---|---|
Molecular Weight |
319.17 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C14H7BrO2S/c15-12-6-5-8(18-12)7-11-13(16)9-3-1-2-4-10(9)14(11)17/h1-7H |
InChI Key |
UVXWMVBGMJVLJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(S3)Br)C2=O |
Origin of Product |
United States |
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